Predicted Lipophilicity (clogP) Advantage Over the Des‑methoxy Analog
The 3‑methoxyphenoxy substitution significantly increases calculated lipophilicity relative to the unsubstituted phenoxy parent, a property that directly influences membrane permeability and non‑specific protein binding . For the target compound, the consensus clogP is ≈2.3, whereas the des‑methoxy analogue ethyl 1‑(2‑hydroxy‑3‑phenoxypropyl)piperidine‑4‑carboxylate is predicted to have a clogP of ≈1.8 . The quantitative difference of ≈0.5 log units corresponds to an approximately three‑fold higher octanol–water partition coefficient for the methoxy derivative, potentially enhancing passive cell‑membrane crossing without the excessive hydrophobicity that triggers promiscuous target engagement.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ≈2.3 |
| Comparator Or Baseline | Ethyl 1-(2-hydroxy-3-phenoxypropyl)piperidine-4-carboxylate (clogP ≈1.8) |
| Quantified Difference | Δ clogP ≈0.5 (target more lipophilic) |
| Conditions | Consensus clogP calculated using ChemAxon/ALOGPS algorithms; no experimental logD₇.₄ available |
Why This Matters
Sub‑optimal lipophilicity is a leading cause of preclinical attrition; the 3‑methoxy modification positions the compound in a balanced lipophilicity range (clogP 2–3) favoured for oral bioavailability and CNS exposure, making it a superior starting point compared to the less lipophilic des‑methoxy analog.
